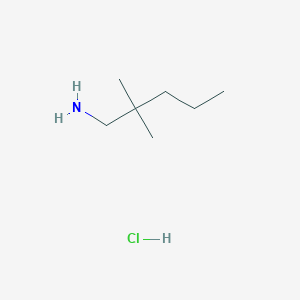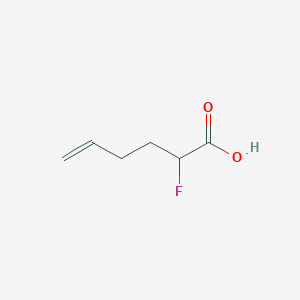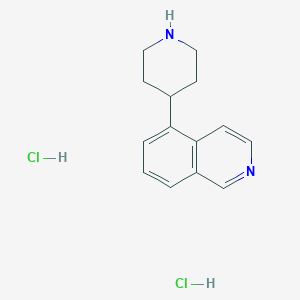
6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine
Overview
Description
The compound “6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine” is a versatile material utilized in various scientific research. It belongs to a large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ-based compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of “this compound” is complex and allows for diverse applications, ranging from drug discovery to organic synthesis. The compound has been used in the development of novel THIQ analogs with potent biological activity .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and often involve the cyclization of an N-acyl derivative of β-phenylethylamine .Scientific Research Applications
Redox-Annulations and C-H Functionalization
6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine is involved in redox-annulations with α,β-unsaturated carbonyl compounds, demonstrating its utility in the C-H functionalization of cyclic amines. These reactions, promoted by carboxylic acid, lead to the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, showcasing the compound's versatility in organic synthesis (Kang, Richers, Sawicki, & Seidel, 2015).
Dual C-H Bond Functionalization
Another application is observed in dual C-H bond functionalization, where amines like 1,2,3,4-tetrahydroisoquinoline undergo redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes and their analogues. This process is facilitated by acetic acid acting as a cosolvent, illustrating the compound's role in creating complex molecular architectures through efficient C-H activation (Zhu & Seidel, 2017).
Coordination Compounds and Catalysis
Research also extends to the synthesis of coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These compounds, coordinated with various metals like Cu2+, Co2+, Co3+, and Fe3+, are explored for their potential in enantioselective catalysis, indicating a significant application in asymmetric synthesis and catalytic processes (Jansa, Macháček, Nachtigall, Wsól, & Svobodová, 2007).
Electrochromic Applications
Moreover, derivatives of this compound are synthesized for electrochromic applications. Novel electron acceptors derived from pyrrolo-acenaphtho-pyridazine-diones with low-lying LUMO levels, synthesized via regioselective reactions, are incorporated into conjugated polymers. These polymers exhibit significant potential for electrochromic devices, displaying reversible color changes and high optical contrasts, thus contributing to the development of advanced materials for electronic and optoelectronic applications (Cho et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,3,4-tetrahydroisoquinoline analogs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs interact with their targets to exert their biological activities .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as Janus kinase 2 (JAK2), which is involved in cell signaling pathways . The interaction between this compound and JAK2 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing its activity. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of JAK2 by this compound can lead to alterations in the JAK-STAT signaling pathway, which is crucial for cell growth and differentiation . Furthermore, this compound may affect the expression of specific genes involved in cellular metabolism, thereby impacting overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes, such as JAK2, leading to enzyme inhibition . Additionally, this compound may interact with other proteins and biomolecules, resulting in changes in gene expression and cellular processes. The binding interactions of this compound with biomolecules are crucial for its biological activity and therapeutic potential.
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c14-12-5-6-13(16-15-12)17-8-7-10-3-1-2-4-11(10)9-17/h1-6H,7-9H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYHZBWZJDDBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1472190.png)

![1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1472193.png)








![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1472205.png)

